6-Chloroimidazo[1,2-a]pyrimidine 6-Chloroimidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 944906-56-3
VCID: VC3751465
InChI: InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
SMILES: C1=CN2C=C(C=NC2=N1)Cl
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

6-Chloroimidazo[1,2-a]pyrimidine

CAS No.: 944906-56-3

Cat. No.: VC3751465

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

6-Chloroimidazo[1,2-a]pyrimidine - 944906-56-3

Specification

CAS No. 944906-56-3
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 6-chloroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
Standard InChI Key RFCCGIKVKLWJRA-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=NC2=N1)Cl
Canonical SMILES C1=CN2C=C(C=NC2=N1)Cl

Introduction

Chemical Identity and Structure

Basic Information

6-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a bicyclic structure consisting of fused imidazole and pyrimidine rings with a chlorine atom at the 6-position. This compound plays a significant role in organic synthesis as an intermediate for various pharmaceutical compounds. The position of the chlorine atom makes it particularly reactive for certain substitution reactions, allowing for diverse chemical modifications in drug development applications.

Chemical Identifiers

The compound's specific identification details are essential for accurate database searching and reference in scientific literature. The following table presents the key chemical identifiers for 6-Chloroimidazo[1,2-a]pyrimidine:

PropertyValue
CAS Number944906-56-3
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.5691 g/mol
InChIInChI=1/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
SMILESC1=C(C=NC2=NC=CN21)Cl

The compound is registered with CAS number 944906-56-3, which serves as its unique identifier in chemical databases and literature . Its molecular formula C₆H₄ClN₃ indicates the presence of six carbon atoms, four hydrogen atoms, one chlorine atom, and three nitrogen atoms, arranged in the specific structural configuration of imidazo[1,2-a]pyrimidine .

Physical and Chemical Properties

Structural Characteristics

6-Chloroimidazo[1,2-a]pyrimidine possesses a planar heterocyclic structure with an imidazole ring fused to a pyrimidine ring. The chlorine substituent at position 6 significantly influences its reactivity profile and potential for derivatization. The nitrogen atoms in the heterocyclic system contribute to its ability to form hydrogen bonds and coordinate with metals, making it valuable in medicinal chemistry applications.

The compound's structure features three nitrogen atoms strategically positioned within the bicyclic system, providing multiple sites for potential hydrogen bonding and electrostatic interactions. These structural characteristics contribute significantly to its biological activity profile and chemical reactivity patterns in various synthetic transformations.

Reactivity Profile

Synthesis Methods

Comparative Synthesis Routes

The following table compares synthesis approaches for related imidazo-fused heterocycles, which could inform potential routes for 6-Chloroimidazo[1,2-a]pyrimidine synthesis:

CompoundStarting MaterialsIntermediateReaction ConditionsReference
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetalN,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine40-100°C, 2-8h; then bromoacetonitrile, 50-160°C, 3-15h
6-chloroimidazo[1,2-a]pyridine-3-formonitrile2-amino-5-chloropyridine, N,N-dimethylformamide dimethylacetal(E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine50-110°C, 2-10h; then bromoacetonitrile, 50-150°C, 5-35h

These synthetic routes highlight common strategies for constructing imidazo-fused heterocycles, which could potentially be adapted for the synthesis of 6-Chloroimidazo[1,2-a]pyrimidine by using appropriate pyrimidine-based starting materials.

Structure-Activity Relationship Studies

Structural Features Affecting Biological Activity

The imidazo[1,2-a]pyrimidine core structure provides a rigid scaffold that can present functional groups in specific spatial orientations, which is crucial for biological activity. The positioning of the chlorine atom at the 6-position likely influences:

  • Binding affinity to biological targets

  • Metabolic stability

  • Lipophilicity and membrane permeability

  • Electronic properties affecting interaction with target proteins

Understanding these structure-activity relationships is essential for rational drug design using this scaffold.

Comparison with Related Compounds

The heterocyclic system of 6-Chloroimidazo[1,2-a]pyrimidine shares structural similarities with other biologically active compounds. The table below compares key structural features of related compounds:

CompoundHeterocyclic SystemKey SubstituentsMolecular WeightPotential Applications
6-Chloroimidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidine6-Cl153.57 g/molBuilding block for pharmaceuticals
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acidImidazo[1,2-a]pyrimidine6-Cl, 2-COOH197.57 g/molPharmaceutical intermediates
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrileImidazo[1,2-b]pyridazine6-Cl, 3-CN178.58 g/molAnticancer drug intermediate

This comparison highlights how subtle structural differences can lead to diverse applications, emphasizing the importance of the base heterocyclic system and key functional groups.

Analytical Methods

Identification and Characterization Techniques

Several analytical techniques are typically employed to characterize compounds like 6-Chloroimidazo[1,2-a]pyrimidine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.

  • X-ray Crystallography: Offers definitive three-dimensional structural information.

  • Infrared Spectroscopy: Identifies functional groups and bonding patterns.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantification.

These techniques collectively provide comprehensive structural characterization and purity assessment of the compound.

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